molecular formula C20H40O2 B3053672 Octan-2-YL dodecanoate CAS No. 55194-07-5

Octan-2-YL dodecanoate

Cat. No.: B3053672
CAS No.: 55194-07-5
M. Wt: 312.5 g/mol
InChI Key: MIEBBHYETAOCSS-UHFFFAOYSA-N
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Description

Octan-2-YL dodecanoate: is an ester compound formed from the reaction between octan-2-ol and dodecanoic acid. It is known for its applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C20H40O2 and a molecular weight of 312.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octan-2-YL dodecanoate can be synthesized through the esterification reaction between octan-2-ol and dodecanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of renewable raw materials, such as fatty acids and alcohols derived from natural sources, is also common in the industrial production of esters .

Chemical Reactions Analysis

Types of Reactions: Octan-2-YL dodecanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octan-2-YL dodecanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of octan-2-YL dodecanoate involves its interaction with biological membranes, leading to the disruption of membrane integrity. This disruption can result in the leakage of cellular contents and ultimately cell death. The compound’s antimicrobial activity is attributed to its ability to integrate into lipid bilayers and alter membrane fluidity .

Comparison with Similar Compounds

    Lauric acid (dodecanoic acid): Shares the same fatty acid backbone but lacks the ester linkage.

    Octan-2-ol: The alcohol precursor used in the synthesis of octan-2-YL dodecanoate.

    Other esters of dodecanoic acid: Such as methyl dodecanoate and ethyl dodecanoate.

Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct physicochemical properties compared to its parent compounds and other esters. Its ability to act as a plasticizer and its potential antimicrobial properties make it valuable in various applications .

Properties

IUPAC Name

octan-2-yl dodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-6-8-10-11-12-13-14-16-18-20(21)22-19(3)17-15-9-7-5-2/h19H,4-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEBBHYETAOCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648855
Record name Octan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55194-07-5
Record name Octan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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